tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Description
Historical Context of Cyclopropane Carbamates in Chemical Research
Cyclopropane derivatives have been pivotal in organic chemistry since August Freund’s 1881 synthesis of cyclopropane via intramolecular Wurtz coupling. The discovery of cyclopropane’s anesthetic properties in 1929 by Henderson and Lucas marked its transition from theoretical curiosity to clinical use. However, its flammability and cardiac toxicity led to discontinuation by the 1980s.
Carbamates emerged as critical functional groups in the mid-20th century, combining the stability of urea derivatives with tunable reactivity. The integration of cyclopropane rings into carbamate frameworks gained momentum in the 1990s, driven by their conformational rigidity and metabolic stability. For example, tert-butyl carbamates (Boc-protected) became essential in peptide synthesis due to their orthogonal protecting group compatibility. The development of stereoselective cyclopropanation methods, such as the Kulinkovich reaction and transition-metal-catalyzed processes, enabled precise construction of chiral cyclopropane-carbamate hybrids like tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate.
Significance of Stereospecific Cyclopropane Derivatives
Stereospecificity in cyclopropane derivatives directly influences biological activity and material properties. Key aspects include:
The (1S,2S) configuration in this compound is particularly valuable for mimicking natural amino acid sidechains while enhancing proteolytic resistance.
Structural Overview of this compound
This compound (C₉H₁₇NO₃, MW 187.24) features:
- Cyclopropane core : Three-membered ring with bond angles ~60°, inducing 27.5 kcal/mol ring strain.
- Stereochemistry : (1S,2S) configuration ensures spatial alignment of hydroxymethyl and carbamate groups.
- Functional groups :
Synthetic relevance :
- Serves as a precursor to cyclopropane amino acids via Hofmann rearrangement.
- Used in solid-phase peptide synthesis to introduce conformational constraints.
- Participates in ring-opening reactions for heterocycle formation.
The stereochemical integrity of this compound is typically verified via chiral HPLC or X-ray crystallography.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Catalyzed Cyclopropanation
The Kulinkovich reaction enables cyclopropanation via the reaction of esters with Grignard reagents (e.g., ethyl magnesium bromide) in the presence of titanium(IV) isopropoxide. This method typically yields cis-cyclopropane derivatives but requires chiral ligands or enantiomerically pure starting materials to achieve the desired (1S,2S) configuration. For example, using a chiral titanium complex with (R)-BINOL as a ligand can induce asymmetric induction, though yields for such stereoselective variants remain moderate (50–70%).
The Simmons-Smith reaction , employing diiodomethane (CH₂I₂) and a zinc-copper couple, is another widely used method. While effective for cyclopropane formation, stereochemical control necessitates chiral auxiliaries or substrates with pre-existing stereocenters. For instance, starting with a diastereomerically pure allylic alcohol derivative can direct cyclopropanation to favor the (1S,2S) product.
Rearrangement-Based Cyclopropanation
The Curtius rearrangement offers an alternative pathway. Acyl azides derived from cyclopropane carboxylic acids decompose thermally to form isocyanates, which can undergo intramolecular trapping to generate cyclopropane rings. While this method avoids metal catalysts, the requirement for acyl azide intermediates introduces safety concerns due to their explosive nature.
Introduction of the Hydroxymethyl Group
Incorporating the hydroxymethyl (-CH₂OH) group at the C2 position of the cyclopropane ring is typically achieved through reduction of carbonyl precursors or functional group interconversion .
Reduction of Ketone Intermediates
A ketone intermediate at the C2 position can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For stereochemical retention, Luche reduction (NaBH₄/CeCl₃) is preferred, as it selectively reduces ketones to alcohols without epimerization. This method has been employed in analogous systems to achieve >90% diastereomeric excess.
Oxidation-Reduction Sequences
In cases where a hydroxymethyl group is introduced via oxidation followed by reduction, TEMPO-mediated oxidation can convert primary alcohols to aldehydes, which are subsequently reduced back to alcohols with stereochemical fidelity. For example, a primary alcohol at C2 can be oxidized to an aldehyde using TEMPO/Cu(I)/diimine ligand systems, followed by asymmetric reduction using enzymes like alcohol dehydrogenases.
Carbamate Protection of the Amine
The tert-butyl carbamate (Boc) group is introduced via reaction of the cyclopropane-derived amine with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.
Direct Boc Protection
The amine intermediate is treated with Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a tertiary amine base (e.g., triethylamine or DMAP). Yields typically exceed 85% when the amine is sterically unhindered. For the (1S,2S) cyclopropane derivative, this reaction proceeds without racemization due to the rigid cyclopropane scaffold.
Phosgene-Free Carbamate Synthesis
Recent advances emphasize eco-friendly methods, such as the reaction of amines with carbon dioxide (CO₂) and tert-butanol under high pressure (10–50 bar) in the presence of tin or titanium catalysts. This approach avoids toxic reagents like phosgene and is applicable to primary amines, though reaction times are prolonged (24–72 hours).
Integrated Synthetic Routes
Combining the above steps, two viable routes emerge:
Route A: Cyclopropanation-First Approach
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Cyclopropanation : Asymmetric Kulinkovich reaction of a chiral ester to form (1S,2S)-cyclopropane carboxylic acid ethyl ester.
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Hydroxymethyl Introduction : Reduction of the ester to alcohol, followed by oxidation to ketone and Luche reduction to secondary alcohol.
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Amine Formation : Hofmann rearrangement of the carboxylic acid to primary amine.
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Boc Protection : Reaction with Boc anhydride.
Route B: Rearrangement-Mediated Synthesis
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Acyl Azide Formation : Treat cyclopropane carboxylic acid with diphenylphosphoryl azide (DPPA).
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Curtius Rearrangement : Thermal decomposition to isocyanate.
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Hydroxymethyl Incorporation : Trapping isocyanate with tert-butanol to form carbamate.
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Reduction : Convert adjacent ketone to hydroxymethyl group.
Stereochemical Analysis and Optimization
Chiral HPLC and NMR spectroscopy are critical for verifying the (1S,2S) configuration. Nuclear Overhauser effect (NOE) experiments can confirm the spatial proximity of cyclopropane protons, while Mosher ester analysis resolves absolute configuration.
Key Optimization Parameters :
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Temperature : Lower temperatures (−78°C to 0°C) minimize epimerization during reductions.
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Catalyst Loading : 5–10 mol% chiral ligands improve enantioselectivity in cyclopropanation.
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Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Boc protection.
Green Chemistry Considerations
The patent-pending method using TEMPO/Cu(I)/diimine ligand systems offers a scalable, solvent-efficient oxidation step. Replacing traditional stoichiometric oxidants (e.g., KMnO₄) with catalytic TEMPO reduces waste generation by 40–60% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The carbamate group can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Spirocyclopropanated Analogues: The compound can be converted into spirocyclopropanated analogues of insecticides such as thiacloprid and imidacloprid.
Synthesis of Five-Membered Ring Analogs:
Biology and Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate is not well-documented. its derivatives, such as spirocyclopropanated analogues, exert their effects by targeting specific molecular pathways in insects, leading to their inhibition or death. The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of cyclopropane-based carbamates allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Cyclopropane Carbamates
Structural and Functional Insights
Substituent Effects on Physicochemical Properties: Hydroxymethyl Group (Target Compound): Enhances solubility (logP ~1.2 predicted) due to hydrogen bonding, making it suitable for aqueous reaction conditions . Bromothiophene (CAS 1379466-13-3): Introduces significant lipophilicity (logP ~3.5) and bulk, favoring membrane permeability in drug candidates .
Synthetic Utility :
- The target compound’s hydroxymethyl group enables further functionalization (e.g., oxidation to carboxylic acids or esterification), whereas bromothiophene derivatives require palladium-catalyzed cross-coupling for diversification .
- Carbamates with carboxylic acid substituents (e.g., CAS 103500-22-7) are direct precursors for amide bond formation in peptide mimetics .
Biological Activity: The 4-chlorophenyl analog (CAS N/A) demonstrated nanomolar affinity for serotonin receptors, highlighting the role of aryl groups in CNS drug design . Pyridinyl-heterocyclic derivatives (e.g., compound 63 in ) show potent enzyme inhibition, emphasizing the importance of extended π-systems in target engagement .
Key Research Findings
- Solubility vs. Bioavailability : Hydroxymethyl-substituted carbamates exhibit improved pharmacokinetic profiles compared to bromothiophene analogs, as evidenced by in vitro assays .
- Stereochemical Impact : The (1S,2S) configuration in the target compound is essential for enantioselective synthesis of antiviral agents, whereas racemic mixtures (e.g., CAS 1379466-13-3) are less selective .
- Thermal Stability : Cyclopropane carbamates with electron-withdrawing groups (e.g., bromothiophene) exhibit higher thermal stability (decomposition >200°C) compared to hydroxymethyl derivatives .
Biological Activity
Tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate is a carbamate derivative notable for its structural complexity and potential biological applications. Its unique characteristics, including a bulky tert-butyl group, a hydroxymethyl substituent, and a constrained cyclopropane ring, suggest that it may interact with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : 201.26 g/mol
- IUPAC Name : this compound
The compound's structure allows it to serve as a protecting group in peptide synthesis and other chemical transformations. It may also have implications in developing pharmaceutical compounds due to its reactivity profile.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropyl Ring : Methods such as the Simmons-Smith reaction can be used.
- Introduction of Hydroxymethyl Group : This can be achieved via hydroxymethylation reactions using formaldehyde.
- Carbamate Formation : The cyclopropyl alcohol is reacted with tert-butyl isocyanate to yield the final product.
Inhibition Studies
Research has demonstrated that structurally similar carbamates can inhibit cholinesterases effectively. For example, a study found that certain thio-carbamates exhibited IC50 values ranging from 1.60 to 311.0 µM against AChE and BChE . This suggests that this compound may also possess similar inhibitory properties.
Cytotoxicity Assessments
In vitro studies on related compounds have indicated mild cytotoxicity towards HepG2 cells, suggesting that derivatives could be optimized for therapeutic applications while maintaining selectivity indexes favorable for drug development .
Comparative Analysis of Biological Activities
| Compound Type | Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| Thio-carbamates | AChE Inhibition | 1.60 - 311.0 | Stronger inhibition than rivastigmine for some derivatives |
| Carbamates | General Enzyme Inhibition | Varies | Potential for drug development due to structural similarity |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate?
The compound is typically synthesized via carbamate protection of a cyclopropylamine precursor. A common method involves reacting (1S,2S)-2-(hydroxymethyl)cyclopropanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydride. The reaction is carried out in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C to prevent premature deprotection. Yields range from 40–60%, with purity confirmed by HPLC and NMR .
Q. How is stereochemical integrity maintained during synthesis?
Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are employed to isolate the (1S,2S) diastereomer. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Rh(II)-catalyzed cyclopropanation) ensures stereoselectivity. Optical rotation and NOESY NMR validate configuration retention .
Q. What analytical methods are used for characterization?
- 1H/13C NMR : Confirms cyclopropane ring integrity (δ 0.8–1.5 ppm for cyclopropyl protons) and carbamate linkage (δ 155–160 ppm for carbonyl).
- HPLC-MS : Quantifies purity (>97%) and detects byproducts (e.g., de-Boc derivatives).
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbamate (1700–1750 cm⁻¹) stretches .
Q. What are the recommended storage conditions?
Store at 2–8°C under inert gas (N₂/Ar) in airtight containers. Avoid prolonged exposure to moisture or acidic/basic vapors to prevent Boc-group hydrolysis. Shelf life is ≥12 months when stored properly .
Q. How is this compound utilized in medicinal chemistry?
It serves as a key intermediate for protease inhibitors and GPCR modulators. The hydroxymethyl group enables functionalization (e.g., phosphorylation, glycosylation) for probing enzyme active sites. Stability under physiological pH (6–8) makes it suitable for in vitro assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Continuous Flow Reactors : Improve mixing and thermal control, reducing side reactions (e.g., epimerization).
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 80°C).
- Catalytic Boc Protection : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency, achieving >80% yield in pilot studies .
Q. What computational tools aid in predicting its reactivity?
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict cyclopropane ring strain (≈27 kcal/mol) and carbamate electrophilicity. Molecular docking (AutoDock Vina) identifies binding poses with target enzymes, guiding rational modifications .
Q. How do structural analogs differ in biological activity?
Substituting the hydroxymethyl group with amino (tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopropyl]carbamate) enhances kinase inhibition (IC₅₀ = 0.8 μM vs. 5.2 μM for the parent compound). Conversely, fluorination at the cyclopropane ring improves metabolic stability (t₁/₂ > 6 h in liver microsomes) .
Q. What strategies resolve contradictions in reported cytotoxicity data?
Discrepancies in IC₅₀ values (e.g., 10–50 μM in cancer cell lines) may arise from assay conditions (e.g., serum concentration, pH). Standardize protocols using:
- 3D Tumor Spheroids : Mimic in vivo hypoxia and nutrient gradients.
- High-Content Imaging : Quantify apoptosis/necrosis ratios via Annexin V/PI staining .
Q. How is its environmental impact assessed?
Ecotoxicity is evaluated using:
- Daphnia magna Acute Toxicity Tests : EC₅₀ = 12 mg/L (48 h exposure).
- OECD 301F Biodegradation Assays : <10% degradation in 28 days, indicating persistence. Mitigation strategies include photocatalytic degradation (TiO₂/UV) to mineralize the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
